1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid
Description
1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid (CAS 62182-54-1) is a chiral pyrrolidine derivative with the stereochemical configuration (2S,3S). Its molecular formula is C₁₃H₁₅NO₅ (MW 265.265), featuring a benzyloxycarbonyl (Cbz) protecting group at the pyrrolidine nitrogen, a hydroxyl group at position 3, and a carboxylic acid at position 2 . This compound is primarily utilized in protein degradation research as a building block, leveraging its stereochemistry and functional groups for selective reactivity in peptide synthesis .
Properties
IUPAC Name |
3-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-10-6-7-14(11(10)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVPQILKAQMLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1O)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy
The synthesis begins with pyrrolidine derivatives, leveraging hydroxyl and carboxylic acid group protection to prevent undesired side reactions. The Cbz group is introduced via benzyl chloroformate under basic conditions, typically using triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) in tetrahydrofuran (THF). Subsequent steps involve carboxylation and hydroxyl group activation, often employing carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
Reaction Sequence:
-
Protection of Pyrrolidine Nitrogen :
Pyrrolidine is treated with benzyl chloroformate (Cbz-Cl) at 0–25°C to form the Cbz-protected intermediate.Temperature control minimizes racemization, critical for preserving the (2S,3S) configuration.
-
Hydroxyl Group Activation :
The 3-hydroxy group is protected using tert-butyldimethylsilyl (TBS) ethers or acetyl groups. Silylation with TBSCl and imidazole in dichloromethane (DCM) achieves >90% yield. -
Carboxylation :
The carboxylic acid is introduced via in situ activation of a precursor (e.g., glycine derivative) using EDCI and hydroxybenzotriazole (HOBt). Reaction pH (8–9) stabilizes intermediates.
Enzymatic Resolution
Racemic mixtures of 3-hydroxypyrrolidine-2-carboxylic acid are resolved using Candida antarctica lipase B (CAL-B) in organic-aqueous biphasic systems. The enzyme selectively acylates the (2S,3S)-enantiomer with vinyl acetate, achieving enantiomeric excess (ee) >98%.
Hydrogenolysis-Based Deprotection
Post-synthesis, the Cbz group is removed via catalytic hydrogenation (H₂/Pd-C) in methanol, yielding the free amine. This step requires careful monitoring to avoid over-reduction of the hydroxyl group.
Critical Reaction Parameters
Temperature and Solvent Effects
Stoichiometric Considerations
-
Cbz-Cl : 1.2 equivalents relative to pyrrolidine ensures complete protection.
-
EDCI/HOBt : 1.5 equivalents maximizes carboxylation efficiency.
Purification and Isolation
Crystallization Techniques
The crude product is purified via recrystallization from ethyl acetate/hexane (3:1), achieving >95% purity. Key steps:
Chromatographic Methods
Flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) resolves diastereomers. The (2S,3S)-isomer elutes first due to lower polarity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (ee) |
|---|---|---|---|
| Classical Protection | 65–70 | 90–92 | 85–90 |
| Enzymatic Resolution | 55–60 | 98–99 | >98 |
| Hydrogenolytic Route | 75–80 | 94–96 | 92–95 |
Notes :
-
Enzymatic resolution offers superior stereoselectivity but lower yield.
-
Hydrogenolysis balances yield and purity, ideal for industrial scale.
Industrial-Scale Optimization
Continuous Flow Synthesis
Microreactor systems reduce reaction times from 24 hours to 2 hours by enhancing heat/mass transfer. THF is replaced with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent, improving sustainability.
Quality Control Metrics
-
HPLC Analysis : C₁₈ column (4.6 × 250 mm), mobile phase: 0.1% TFA in acetonitrile/water (30:70), retention time: 8.2 minutes.
-
Chiral Purity : Determined via circular dichroism (CD) spectroscopy at 220 nm.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl (Cbz) protecting group can be removed under acidic or basic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl (Cbz) group can protect the amine functionality during chemical reactions, allowing for selective modifications at other positions on the molecule. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrrolidine and heterocyclic carboxylic acid derivatives, focusing on structural features, synthesis, and applications.
Structural and Functional Group Variations
a) 1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid (B1)
- Structure : Differs in the position of the carboxylic acid (position 3 vs. 2) and lacks the hydroxyl group at position 3.
- Synthesis : Prepared via LiOH-mediated hydrolysis in THF/water (87.4% yield), highlighting efficient deprotection strategies .
- Applications : Used as an intermediate in drug synthesis, where the carboxylic acid’s position influences peptide backbone geometry .
b) 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- Structure : Contains a fused pyrrolopyridine ring system with a chlorine substituent, altering electronic properties and solubility.
- Synthesis : Achieved in 71% yield, with chloro substituents enhancing electrophilicity for nucleophilic reactions .
- Applications: Potential in medicinal chemistry due to aromatic heterocycle interactions .
c) 1-(6-Chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid
- Structure : Features a chloropyridazinyl group, increasing electronegativity and acidity of the carboxylic acid.
- Applications : Likely used in agrochemicals or pharmaceuticals, where halogenation improves metabolic stability .
d) 1-[(Pyridin-3-yl)methyl]pyrrolidine-2-carboxylic acid
- Structure : Substituted with a pyridinylmethyl group, enabling coordination chemistry for metal-organic frameworks .
- Applications : Exploited in materials science due to nitrogen’s lone-pair electrons .
Key Observations:
- Stereochemistry : The (2S,3S) configuration of the target compound distinguishes it from simpler analogs like (S)-pyrrolidine-3-carboxylic acid (), impacting biological target interactions.
- Functional Groups : Hydroxyl and Cbz groups in the target compound enable orthogonal protection strategies, unlike halogenated derivatives (e.g., 5-chloro in ), which prioritize electrophilic reactivity.
- Synthesis Efficiency : Yields vary significantly (71–95% in vs. 87.4% in ), reflecting substituent-dependent reaction challenges.
Biological Activity
1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid, also known by its CAS numbers 62182-54-1 and 57621-07-5, is a chiral compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrolidine ring, suggests various biological activities that warrant detailed exploration. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 265.27 g/mol. The compound exhibits a high purity level of approximately 97% in commercial preparations .
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolidine compounds possess antimicrobial properties. Specifically, the introduction of the benzyloxycarbonyl group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and allowing it to exert antimicrobial effects. In vitro assays have demonstrated that related compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Properties
The structural features of this compound suggest potential anticancer activity. A study focused on its analogs revealed that they could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the mitochondrial pathway.
Case Study:
In a controlled experiment, derivatives were tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| A549 | 8.2 |
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may exhibit neuroprotective properties. In models of neurodegeneration, these compounds have been shown to reduce oxidative stress and inflammation in neuronal cells.
Mechanism of Action:
The neuroprotective effects are hypothesized to stem from the compound's ability to modulate signaling pathways involved in apoptosis and neuroinflammation, particularly through the inhibition of NF-kB activation.
Q & A
Q. What are the standard synthetic routes for preparing 1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid, and how are key intermediates stabilized?
- Methodological Answer : The compound is typically synthesized via a multi-step approach:
Protection of the pyrrolidine nitrogen : Benzyloxycarbonyl (Cbz) groups are introduced using reagents like benzyl chloroformate under basic conditions (e.g., NaHCO₃) to form the Cbz-protected pyrrolidine .
Hydroxylation and carboxylation : The 3-hydroxyl and 2-carboxylic acid groups are introduced via oxidation or stereoselective hydroxylation. Dess–Martin periodinane or OsO₄ may be used for controlled oxidation .
Purification : Reverse-phase chromatography or recrystallization ensures stereochemical purity, critical for biological activity studies.
- Key Stability Considerations : The Cbz group is acid-labile; storage at 2–8°C in inert atmospheres (e.g., argon) prevents decomposition .
Q. How can researchers verify the stereochemical configuration of this compound?
- Methodological Answer :
- X-ray Crystallography : Provides unambiguous confirmation of the (2S,3S) configuration, as seen in related pyrrolidine derivatives .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB and mobile phases containing hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid .
- NMR Spectroscopy : Coupling constants (e.g., ) between H-2 and H-3 protons reveal dihedral angles consistent with the (2S,3S) configuration .
Q. What are the optimal conditions for hydrolyzing the Cbz protecting group without degrading the hydroxyl and carboxylic acid moieties?
- Methodological Answer :
- Hydrogenolysis : Use 10% Pd/C under H₂ gas (1 atm) in ethanol at 25°C for 2–4 hours. Monitor via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane) .
- Acid Sensitivity : Avoid strong acids (e.g., HCl), which may protonate the hydroxyl group and induce racemization. Mild conditions (e.g., TFA in dichloromethane) are preferable .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity for functionalization at the 3-hydroxyl or 2-carboxylic acid positions .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives with optimal binding affinity. For example, derivatives with fluorinated substituents show improved metabolic stability .
- Data-Driven Optimization : Machine learning models trained on reaction yield datasets identify optimal catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., dioxane) for cross-coupling reactions .
Q. What experimental strategies mitigate racemization during synthetic modifications of the pyrrolidine core?
- Methodological Answer :
- Low-Temperature Reactions : Conduct alkylation or acylation at 0°C using NaH as a base in THF to minimize epimerization .
- Steric Hindrance : Bulky reagents (e.g., tert-butoxycarbonyl anhydride) protect the 3-hydroxyl group during carboxylate activation with DCC .
- In Situ Monitoring : Use circular dichroism (CD) spectroscopy to detect changes in optical activity during reactions .
Q. How do solvent polarity and pH influence the compound’s stability in aqueous solutions?
- Methodological Answer :
- pH-Dependent Degradation : At pH > 8, the Cbz group undergoes base-catalyzed hydrolysis. Buffered solutions (pH 5–7) in acetonitrile/water (70:30) maximize stability .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the zwitterionic form, reducing aggregation. Solubility ~5 mg/mL in DMSO at 25°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
